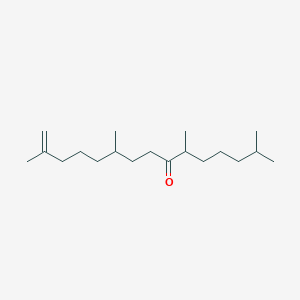
Acetamido(2-methyl-3-oxobutyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamido(2-methyl-3-oxobutyl)propanedioic acid is a complex organic compound with a unique structure that includes an acetamido group, a methyl group, and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamido(2-methyl-3-oxobutyl)propanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a suitable amine with an acyl chloride, followed by the introduction of the methyl and oxobutyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and automated synthesis may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamido(2-methyl-3-oxobutyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Acetamido(2-methyl-3-oxobutyl)propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamido(2-methyl-3-oxobutyl)propanedioic acid involves its interaction with molecular targets and pathways within biological systems. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. The methyl and oxobutyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamido(2-methyl-3-oxobutyl)propanedioic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the acetamido or oxobutyl groups.
Other acetamido acids: Compounds like acetamidoacetic acid and acetamidomalonic acid have similar functional groups but different overall structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutics.
Propriétés
Numéro CAS |
91330-00-6 |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
2-acetamido-2-(2-methyl-3-oxobutyl)propanedioic acid |
InChI |
InChI=1S/C10H15NO6/c1-5(6(2)12)4-10(8(14)15,9(16)17)11-7(3)13/h5H,4H2,1-3H3,(H,11,13)(H,14,15)(H,16,17) |
Clé InChI |
WMCWNYLSPFJCOY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(=O)O)(C(=O)O)NC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


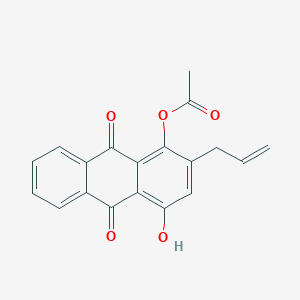

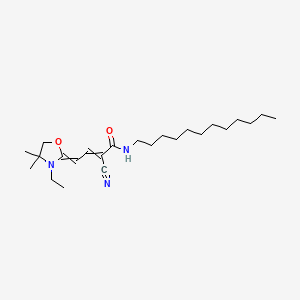
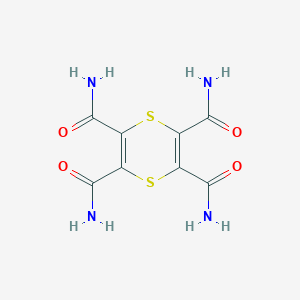
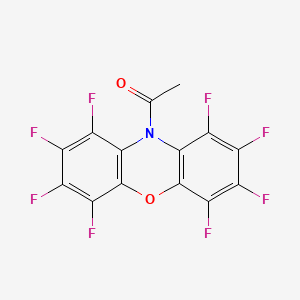

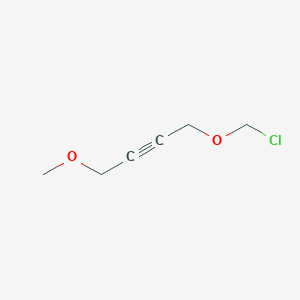


![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)

